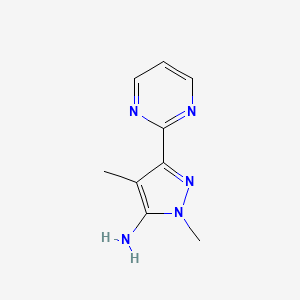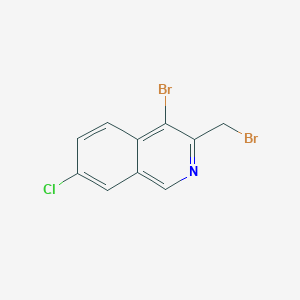
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline is a halogenated isoquinoline derivative. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline typically involves multi-step reactions starting from isoquinoline or its derivatives. One common method includes:
Bromination: Isoquinoline is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated isoquinoline is then chlorinated using thionyl chloride or phosphorus pentachloride.
Bromomethylation: The final step involves the bromomethylation of the chlorinated isoquinoline using formaldehyde and hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted isoquinolines with various functional groups.
Oxidation: Products include quinoline derivatives with different oxidation states.
Reduction: Products include reduced isoquinoline derivatives.
科学的研究の応用
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-3-(bromomethyl)-7-chloroisoquinoline involves its interaction with various molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- 4-Bromo-3-(bromomethyl)benzoic acid
- Methyl 4-(bromomethyl)-3-methoxybenzoate
- 4-Bromo-3-hydroxy-3-methylbutyl diphosphate
Uniqueness
4-Bromo-3-(bromomethyl)-7-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of halogens enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its structure allows for a wide range of chemical modifications, making it valuable in the development of pharmaceuticals and other specialized chemicals.
特性
分子式 |
C10H6Br2ClN |
|---|---|
分子量 |
335.42 g/mol |
IUPAC名 |
4-bromo-3-(bromomethyl)-7-chloroisoquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c11-4-9-10(12)8-2-1-7(13)3-6(8)5-14-9/h1-3,5H,4H2 |
InChIキー |
CMTOBGFAUFIZBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC=C2C=C1Cl)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


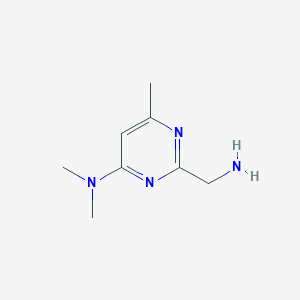
![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)

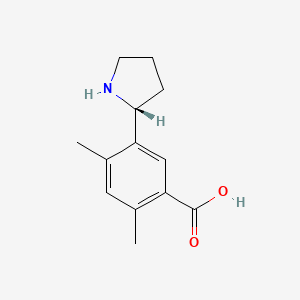
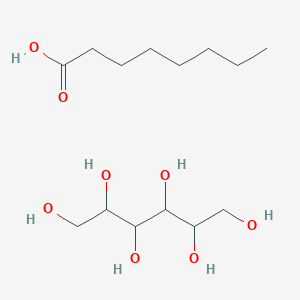
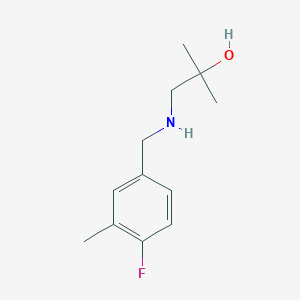
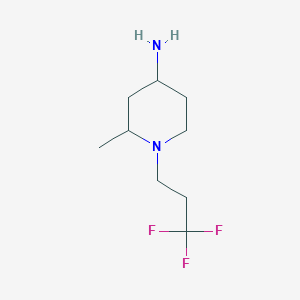
![4-chloro-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339827.png)
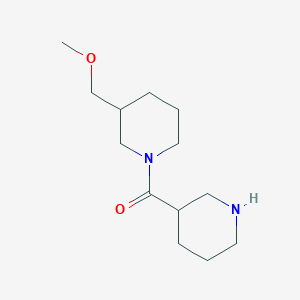


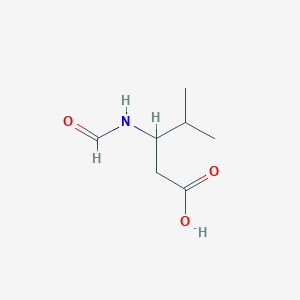
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
